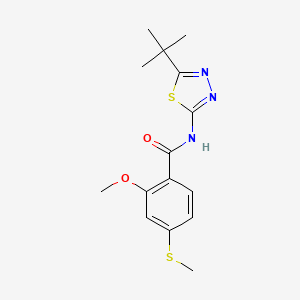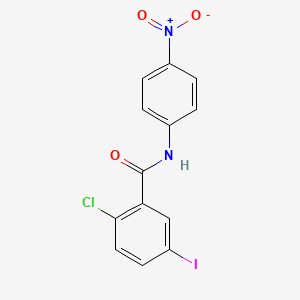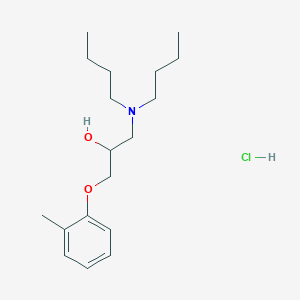
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide
Descripción general
Descripción
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide, also known as TMT, is a chemical compound that has been studied for its potential scientific research applications. TMT is a synthetic compound that has been shown to have unique properties that make it useful in various research fields.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide is not fully understood, but it is believed to involve the activation of various signaling pathways in the olfactory system. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide has been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide has been shown to have various biochemical and physiological effects. In addition to inducing neuronal degeneration in the olfactory system, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide has been shown to cause oxidative stress and inflammation in various tissues. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide has also been shown to affect the levels of various neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide in lab experiments is its ability to induce specific neuronal degeneration in the olfactory system. This makes it a useful model for studying neurodegenerative diseases that affect this region of the brain. However, one limitation of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide. One direction is to further investigate its mechanism of action and how it affects various signaling pathways in the olfactory system. Another direction is to explore its potential use in the development of new treatments for neurodegenerative diseases. Finally, research could focus on developing new compounds based on the structure of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide that may have improved properties for scientific research applications.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide has been studied for its potential use in various scientific research applications. One of the most notable applications is in the field of neuroscience. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-(methylthio)benzamide has been shown to induce neuronal degeneration in the olfactory system of rodents, which has led to its use as a model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-15(2,3)13-17-18-14(22-13)16-12(19)10-7-6-9(21-5)8-11(10)20-4/h6-8H,1-5H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUUXZIZEWHECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B3978500.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3978502.png)
![N~1~-[3-(acetylamino)phenyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3978504.png)

![N-isopropyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B3978520.png)
![1-benzyl-5-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-tetrazole](/img/structure/B3978526.png)
![N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978534.png)

![3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3978550.png)
![1-{[(5-methyl-3-isoxazolyl)amino]carbonyl}propyl N-benzoylmethioninate](/img/structure/B3978564.png)
![N-(2-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3978569.png)
![methyl N-{[1-(4-chlorophenyl)-7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}methioninate](/img/structure/B3978574.png)
![4-{[2-(4-nitrophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B3978595.png)
